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Compound of Interest

Compound Name: 2-Methylpropane-2-d

CAS No.: 13183-68-1

Cat. No.: B078710

Get Quote

Physicochemical Properties, Synthesis, and Applications in Drug Development

Executive Summary & Chemical Identity
2-Methylpropane-2-d (Isobutane-d1) is the isotopologue of isobutane where the hydrogen

atom at the tertiary carbon position is replaced by deuterium. This specific substitution is of

critical importance in physical organic chemistry and drug development because the tertiary C-

H bond is the weakest in the molecule and the primary site of metabolic oxidation.

By replacing this "soft spot" with a stronger C-D bond, researchers utilize the Kinetic Isotope

Effect (KIE) to probe reaction mechanisms and enhance the metabolic stability of tert-butyl-

containing pharmacophores.
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Property Data

Chemical Name 2-Methylpropane-2-d

Synonyms
Isobutane-d1; 2-Deuterioisobutane; tert-Butyl

deuteride (informal)

CAS Number 13183-68-1

Molecular Formula or

Molecular Weight 59.13 g/mol (vs. 58.12 for non-deuterated)

Purity Grade Typically ≥98 atom % D

Physicochemical Properties: Vapor Pressure &
Density
Accurate knowledge of the vapor pressure and density is essential for the safe storage,

handling, and quantitative analysis of 2-Methylpropane-2-d, which exists as a liquefied gas

under standard laboratory conditions.

Comparative Property Table
Data represents a synthesis of experimental literature values for isobutane and theoretical

corrections for the deuterated isotopologue.
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Property
Isobutane (

)

2-Methylpropane-2-
d (

)

Notes

Boiling Point (1 atm) -11.7 °C (261.4 K) -12.0 °C (approx)

Deuterated

hydrocarbons often

exhibit slightly lower

boiling points due to

reduced dispersion

forces.

Melting Point -159.6 °C -160 °C Negligible shift.

Vapor Pressure (21

°C)
3.04 bar (44.1 psi) ~3.08 bar (Estimated)

See Vapor Pressure

Isotope Effect below.

Liquid Density (25 °C) 0.551 g/mL
0.560 g/mL

(Calculated)

Density increases

proportionally to mass

(~1.7%).

Critical Temperature 134.7 °C ~134 °C

Flash Point -83 °C -83 °C Extremely Flammable.

Technical Insight: Vapor Pressure Isotope Effect (VPIE)
While often treated identically to isobutane in engineering contexts, 2-Methylpropane-2-d
exhibits a phenomenon known as the Inverse Vapor Pressure Isotope Effect (

).

Mechanism: In the liquid phase, the lighter protium isotopologue (

) has slightly larger vibrational amplitudes (Zero Point Energy) than the deuterated form. This
leads to a slightly larger effective molar volume and stronger intermolecular van der Waals
attractions for the H-form compared to the D-form.

Result: The deuterated molecules are less tightly held in the liquid phase relative to the gas

phase compared to their protium counterparts. Consequently, 2-Methylpropane-2-d is

slightly more volatile than standard isobutane.
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Magnitude: For branched alkanes, this effect is small (

) but measurable in high-precision manometry.

Density Calculation (Molar Volume Invariance)
Experimental density data for the pure deuterated gas is rare. However, it can be derived with

high precision using the Molar Volume Invariance principle. The electronic cloud size (which

dictates volume) is virtually identical between C-H and C-D bonds.

Experimental Protocols
For researchers requiring validation of these properties in-house, the following protocols

ensure data integrity.

Protocol: Static Vapor Pressure Measurement
Objective: Determine the precise vapor pressure of 2-Methylpropane-2-d at varying

temperatures.

Apparatus: Use an isoteniscope or a static pressure cell equipped with a high-precision

capacitance manometer (accuracy

Torr) and a thermostated bath (

°C).

Degassing (Critical Step):

Connect the sample cylinder to the vacuum line.

Freeze the sample using liquid nitrogen (

).

Evacuate the headspace to remove non-condensable gases (air/nitrogen).

Thaw and refreeze. Repeat this Freeze-Pump-Thaw cycle at least 3 times. Failure to

degas is the #1 source of error in VP measurements.
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Equilibration:

Immerse the cell in the thermostated bath.

Allow 30 minutes for thermal equilibrium.

Record pressure (

) and temperature (

).

Data Fitting: Fit data to the Antoine Equation:

.

Protocol: Vibrating Tube Densimetry
Objective: Measure liquid density under pressure.

Instrument: Anton Paar DMA HPM (High Pressure) or equivalent.

Calibration: Calibrate the period of oscillation using vacuum (0 density) and a standard fluid

(e.g., pure isobutane or propane) at the target temperature and pressure.

Loading:

Connect the sample cylinder via stainless steel capillary tubing.

Pressurize the system to at least 2 bar above the vapor pressure to ensure a single liquid

phase.

Measurement: Record the oscillation period. Density is calculated via:

.

Synthesis and Preparation
The synthesis of 2-Methylpropane-2-d is a classic example of Grignard chemistry adapted for

isotopic labeling.
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Synthesis Workflow
The most reliable route involves the hydrolysis of a tert-butyl Grignard reagent with heavy water

(

).

tert-Butyl Chloride
(CH3)3CCl

Grignard Intermediate
t-BuMgCl

+ Mg

Magnesium Turnings
(THF, Reflux) 2-Methylpropane-2-d

(CH3)3CD

+ D2O

Deuterium Oxide
(D2O)

Click to download full resolution via product page

Figure 1: Synthesis pathway for 2-Methylpropane-2-d via Grignard hydrolysis.

Step-by-Step Procedure
Activation: Activate Magnesium turnings with iodine in dry THF under Argon atmosphere.

Formation: Add tert-butyl chloride dropwise. Maintain gentle reflux to form t-butylmagnesium

chloride.

Quenching: Cool the solution to 0°C. Slowly add

(99.9 atom % D).

Collection: The product is a gas. The reaction vessel must be connected to a cold trap (dry

ice/acetone) to condense the evolving 2-Methylpropane-2-d.

Purification: Distill the condensate through a low-temperature column to remove THF vapors.

Applications in Drug Development: The Kinetic
Isotope Effect
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In drug discovery, 2-Methylpropane-2-d serves as a fundamental model for Metabolic Stability

Studies.

The "Metabolic Soft Spot"
The tert-butyl group is common in drug architecture. However, the tertiary C-H bond is prone to

oxidation by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance (short half-life).

Deuterium Switching Strategy
Replacing H with D at the tertiary position creates a "Deuterium Switch."

Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to lower Zero

Point Energy.

Primary Kinetic Isotope Effect (KIE): Breaking the C-D bond in the rate-determining step of

oxidation requires more energy.

Outcome:

ratios typically range from 2 to 5. This significantly reduces the rate of metabolism, potentially
extending the drug's half-life without altering its binding affinity or potency.

Substrate-H
(Weak C-H Bond)

Transition State H
(Lower Energy Barrier)

Fast (k_H)

Substrate-D
(Strong C-D Bond)

Transition State D
(Higher Energy Barrier)

Slow (k_D)

CYP450 Enzyme

Hydroxylated Product
(Clearance)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b078710/docs?utm_src=pdf-body#technical-guide-2-methylpropane-2-d-isobutane-d1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078710?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Mechanistic comparison of CYP450 oxidation rates for Protium (H) vs. Deuterium (D)

substrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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